molecular formula C28H29N3O2S2 B11978491 2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11978491
M. Wt: 503.7 g/mol
InChI Key: JACKYMMAYAWMKN-UHFFFAOYSA-N
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Description

2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

The synthesis of 2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other benzothieno pyrimidine derivatives. What sets 2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

2-[(7-tert-butyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C28H29N3O2S2/c1-28(2,3)18-14-15-21-22(16-18)35-25-24(21)26(33)31(20-12-8-5-9-13-20)27(30-25)34-17-23(32)29-19-10-6-4-7-11-19/h4-13,18H,14-17H2,1-3H3,(H,29,32)

InChI Key

JACKYMMAYAWMKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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